2-Methylthieno[2,3-g][1,3]benzothiazole
Description
Properties
CAS No. |
18044-93-4 |
|---|---|
Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-methylthieno[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-6-11-8-2-3-9-7(4-5-12-9)10(8)13-6/h2-5H,1H3 |
InChI Key |
XQEBJSMVDWQORR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC=C3 |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC=C3 |
Synonyms |
Thieno[2,3-g]benzothiazole, 2-methyl- (8CI,9CI) |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Methylthieno 2,3 G 1 2 Benzothiazole and Analogues
Electrophilic Aromatic Substitution on Thienobenzothiazole Systems
Electrophilic aromatic substitution (SEAr) is a hallmark reaction for many aromatic and heteroaromatic systems. In the case of thienobenzothiazole, the reaction's course is primarily dictated by the higher nucleophilicity of the thiophene (B33073) ring compared to the benzothiazole (B30560) portion of the molecule.
The thiophene ring is significantly more activated towards electrophilic attack than the benzene (B151609) ring within the benzothiazole system. Theoretical studies on related fused thiophene heterocycles, such as thieno[2,3-b]thiophene, consistently show that electrophilic attack preferentially occurs at the α-position (C2 or C5) of the thiophene ring. This preference is attributed to the superior ability of the sulfur atom to stabilize the adjacent carbocation intermediate (the sigma complex) formed during the reaction.
For the 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole system, the thiophene ring presents two positions for potential electrophilic attack: C-3 and C-8a (a bridgehead carbon). Attack at the C-3 position is overwhelmingly favored as it maintains the aromaticity of the adjacent thiazole (B1198619) ring and avoids the high energy of disrupting the fused system at a bridgehead. The benzene ring (positions C-4, C-5, C-6, C-7) is deactivated by the electron-withdrawing nature of the fused thiazole ring, making substitution on this ring less favorable under standard SEAr conditions.
| Reactant | Electrophile (E+) | Predicted Major Product | Rationale |
|---|---|---|---|
| 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | NO₂⁺ (Nitration) | 3-Nitro-2-methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | Preferential attack at the electron-rich thiophene ring (α-position). |
| 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | Br⁺ (Bromination) | 3-Bromo-2-methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | High reactivity of the thiophene α-position towards halogens. |
| 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | RCO⁺ (Acylation) | 3-Acyl-2-methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole | Friedel-Crafts acylation favors the most nucleophilic position. |
The presence of a methyl group at the C-2 position has a significant influence on the reactivity of the thienobenzothiazole system. The methyl group is an electron-donating group through both induction and hyperconjugation. This donation of electron density further activates the thiophene ring, making it even more susceptible to electrophilic attack compared to the unsubstituted parent compound.
Nucleophilic Reactions and Nucleophilic Aromatic Substitution
The thienobenzothiazole system possesses sites that are susceptible to nucleophilic attack, although these reactions are generally less common than electrophilic substitutions unless the ring is appropriately activated.
The nitrogen atom in the thiazole ring possesses a lone pair of electrons and is weakly basic. It can be protonated by strong acids to form salts. youtube.com This nitrogen atom is also a site for alkylation (quaternization) by reacting with electrophiles like alkyl halides. Such reactions would result in the formation of a quaternary thienobenzothiazolium salt, which would significantly alter the electronic properties of the ring system, making it much more electron-deficient.
The sulfur atoms in both the thiazole and thiophene rings are also potential centers for nucleophilic reactivity, although they are generally less reactive than the nitrogen atom. They can be targeted by specific reagents, and in some related sulfur-containing heterocycles, the sulfur atom can be oxidized or participate in reactions with metal complexes. For instance, studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) show that the initial nucleophilic attack can occur at the selenium atom, which is analogous to sulfur. youtube.com
Standard nucleophilic aromatic substitution (SNAr) on the benzene portion of the thienobenzothiazole ring is generally difficult. This type of reaction requires two key features: a potent electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide).
In the absence of such activating groups, the benzene ring is not sufficiently electrophilic to be attacked by nucleophiles. However, if 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole were functionalized—for example, with a chlorine atom at the C-5 position and a nitro group at the C-4 or C-6 position—the molecule would become activated for SNAr. A nucleophile could then displace the chlorine atom. The rate and feasibility of such a reaction would be highly dependent on the nature and position of the electron-withdrawing substituents and the strength of the incoming nucleophile.
Cycloaddition Reactions and Pericyclic Processes
The fused aromatic system of thienobenzothiazole can potentially participate in cycloaddition reactions, although this often requires prior functionalization to generate a suitable diene or dipolarophile component. Pericyclic reactions are governed by orbital symmetry rules and provide a powerful method for constructing complex ring systems.
The benzothiazole core itself is known to undergo certain cycloadditions. For example, 2-vinylbenzothiazoles can function as dienes in [4+2] Diels-Alder reactions. youtube.com Furthermore, N-phenacylbenzothiazolium bromides, formed by quaternizing the nitrogen atom, can generate ylides that undergo 1,3-dipolar cycloaddition reactions with dipolarophiles like nitroalkenes to form complex polycyclic systems. researchgate.net
Applying these principles to 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole, one could envision several potential pathways for cycloaddition:
Diels-Alder Reaction: Introduction of a vinyl group at the C-3 position could create a diene system involving the C-2 and C-3 positions and the substituent, which could then react with a dienophile.
1,3-Dipolar Cycloaddition: Quaternization of the nitrogen atom followed by deprotonation of an adjacent carbon (e.g., the methyl group at C-2) could form an azomethine ylide. This 1,3-dipole could then react with various alkenes or alkynes in a [3+2] cycloaddition to construct a new five-membered ring. youtube.com
Metal-Catalyzed Coupling Reactions in Thienobenzothiazole Chemistry
The functionalization of heterocyclic compounds through the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse applications. In the realm of thienobenzothiazole chemistry, metal-catalyzed cross-coupling reactions are indispensable tools for modifying the core structure, allowing for the introduction of a wide array of substituents. These reactions, typically catalyzed by palladium complexes, offer a versatile and efficient means to create novel derivatives of 2-methylthieno[2,3-g] researchgate.netrsc.orgbenzothiazole and its analogues. The most prominent among these methods are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, each providing a unique pathway for structural elaboration.
The strategic application of these reactions allows for the precise installation of aryl, vinyl, and alkynyl groups onto the thienobenzothiazole scaffold. This capability is crucial for tuning the electronic and photophysical properties of these molecules, as well as for synthesizing potential candidates for materials science and medicinal chemistry. The reactivity of the thienobenzothiazole system in these transformations is influenced by the inherent electronic nature of the fused rings and the position of substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has emerged as a powerful method for forming carbon-carbon bonds, celebrated for its mild reaction conditions and the commercial availability of a vast library of boronic acids and their derivatives. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate. In the context of thienobenzothiazole chemistry, this reaction is particularly useful for the synthesis of biaryl and vinyl-substituted derivatives.
Research on related benzothiazole systems has demonstrated the efficacy of Suzuki coupling for arylating the heterocyclic core. For instance, 2-amino-6-bromobenzothiazole (B93375) has been successfully coupled with various aryl boronic acids and esters using a palladium catalyst, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov A notable advancement in this area is the development of a ligand-free Suzuki-Miyaura coupling methodology for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov This approach relies on the coordinating properties of the benzothiazole ring nitrogen, which facilitates the formation of a palladacyclic intermediate, thereby circumventing the need for external phosphine (B1218219) ligands and achieving high yields. nih.gov
While specific examples for 2-methylthieno[2,3-g] researchgate.netrsc.orgbenzothiazole are not extensively documented, the principles derived from benzothiazole chemistry are directly applicable. A hypothetical Suzuki coupling reaction is illustrated below:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Thienobenzothiazole Analogue
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | High |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | Moderate to High |
This table represents typical conditions based on Suzuki reactions of similar heterocyclic systems and is for illustrative purposes.
Heck Reaction
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is instrumental in introducing vinyl substituents onto aromatic and heteroaromatic rings. The mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The versatility of the Heck reaction has been expanded through various modifications, including the development of phosphine-free catalyst systems and the use of ionic liquids as reaction media. wikipedia.orgorganic-chemistry.org
In the synthesis of complex heterocyclic systems, the intramolecular Heck reaction has proven to be particularly efficient, often exhibiting enhanced regioselectivity and stereoselectivity compared to its intermolecular counterpart. libretexts.org For thienobenzothiazole derivatives, the Heck reaction would allow for the extension of the conjugated system by introducing styrenyl or other vinylic groups, which can significantly impact the material's optical and electronic properties.
Table 2: Generalized Conditions for Heck Reaction with a Halogenated Thienobenzothiazole
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 110 |
| 3 | 4-Vinylpyridine | Pd/C (5) | K₂CO₃ | DMA | 130 |
This table illustrates general conditions for the Heck reaction based on its application to various aryl halides.
Sonogashira Coupling
The Sonogashira coupling reaction is the method of choice for the synthesis of aryl and vinyl alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction provides a direct route to installing alkynyl moieties onto the thienobenzothiazole framework, which are valuable precursors for further transformations and are themselves of interest for applications in materials science due to their rigid, linear structure. wikipedia.org
The reaction is typically carried out under mild, anaerobic conditions to prevent the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org However, significant progress has been made in developing copper-free Sonogashira protocols, which are advantageous when dealing with substrates that can coordinate with copper or when trace copper impurities are a concern. nih.gov Recent innovations also include performing the reaction in aqueous media using surfactants to create oxygen-free compartments, enhancing the sustainability of the process. chemistryviews.org
Table 3: Typical Conditions for Sonogashira Coupling of a Halogenated Thienobenzothiazole
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 |
This table provides representative conditions for the Sonogashira coupling reaction.
Theoretical and Computational Investigations of 2 Methylthieno 2,3 G 1 2 Benzothiazole Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
HOMO-LUMO Energy Gap and Chemical Hardness/Softness
Further research on this specific compound is required for the generation of the requested content.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. Color-coding is used to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.
For a molecule like 2-Methylthieno[2,3-g] mdpi.comnih.govbenzothiazole (B30560), an MEP analysis would likely identify the nitrogen atom of the thiazole (B1198619) ring and the sulfur atom of the thieno- group as regions of negative potential, making them probable sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule, revealing insights into bonding, lone pairs, and orbital interactions. scirp.org This method quantifies the stabilization energy associated with charge transfer between filled (donor) and empty (acceptor) orbitals. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules. It is particularly effective for predicting the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). researchgate.net
A TD-DFT study on 2-Methylthieno[2,3-g] mdpi.comnih.govbenzothiazole would predict the wavelengths at which the molecule absorbs light. The primary electronic transitions, such as π → π* and n → π*, would be characterized. rsc.org The analysis would identify which molecular orbitals are involved, for instance, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Such calculations are often performed in both the gas phase and in various solvents to understand how the environment affects the spectral properties. mdpi.com
Quantum Chemical Descriptors of Reactivity and Stability
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and kinetic stability. mdpi.com These global reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. mdpi.com According to Koopmans' theorem, these can be approximated by the energies of the HOMO and LUMO orbitals, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). A low IP suggests a molecule is a good electron donor, whereas a high EA indicates a good electron acceptor. For 2-Methylthieno[2,3-g] mdpi.comnih.govbenzothiazole, these values would provide fundamental insight into its charge-transfer capabilities. researchgate.net
Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is related to electronegativity (χ) by μ = -χ. The Global Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ²/2η, where η is the chemical hardness. A high electrophilicity index characterizes a molecule as a strong electrophile. scirp.org These descriptors would help classify the reactivity profile of 2-Methylthieno[2,3-g] mdpi.comnih.govbenzothiazole within chemical reactions. scirp.org
Advanced Spectroscopic Characterization of 2 Methylthieno 2,3 G 1 2 Benzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise connectivity and spatial relationships of atoms within the 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole (B30560) framework and its derivatives can be established.
1H NMR Chemical Shift Assignments and Coupling Analysis
The 1H NMR spectrum provides information on the chemical environment and connectivity of protons. In the 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole system, the protons on the fused aromatic rings typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methyl group protons at the 2-position appear as a characteristic singlet in the upfield region.
For the parent benzothiazole ring, protons resonate at approximately δ 9.24 (H2), δ 8.14 (H4), δ 7.94 (H7), δ 7.51 (H5), and δ 7.46 (H6) ppm. chemicalbook.com In fused systems like imidazo[2,1-b] asianpubs.orgacs.orgbenzothiazolium salts, the benzothiazole protons (H5, H6, H7, H8) appear in the range of δ 7.59–8.27 ppm. mdpi.com Based on these related structures, the expected chemical shifts and coupling patterns for the aromatic protons of 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole can be predicted. The protons on the benzene (B151609) ring (H-6, H-7, H-8, H-9) would exhibit coupling patterns typical of a disubstituted benzene ring, while the proton on the thiophene (B33073) ring (H-4) would likely appear as a singlet or a finely coupled multiplet.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-CH₃ | ~2.5 | s (singlet) | N/A |
| H-4 | ~7.4 | s (singlet) | N/A |
| H-6 | ~7.9 | d (doublet) | ~8.0 |
| H-7 | ~7.5 | t (triplet) | ~7.5 |
| H-8 | ~7.6 | t (triplet) | ~7.5 |
| H-9 | ~8.1 | d (doublet) | ~8.0 |
13C NMR Chemical Shift Analysis and Substituent Effects
The 13C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the fused heterocyclic system of 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole exhibit a wide range of chemical shifts. Quaternary carbons, particularly those at the ring junctions and the C-2 carbon bonded to both sulfur and nitrogen, are typically found further downfield.
Studies on analogous thienopyridine and benzothiazole systems provide a basis for assigning the carbon signals. researchgate.netmdpi.com For instance, in imidazo[2,1-b] asianpubs.orgacs.orgbenzothiazolium salts, the bridgehead carbons and the carbon analogous to C-2 resonate between δ 130–146 ppm, while other aromatic carbons appear between δ 112–130 ppm. mdpi.com The methyl carbon at the 2-position is expected to have a chemical shift in the range of δ 10–20 ppm.
Substituent effects play a crucial role in the 13C chemical shifts. acs.org Electron-donating groups on the aromatic rings will cause an upfield shift (to lower ppm values) of the ipso, ortho, and para carbons, while electron-withdrawing groups will induce a downfield shift. These effects are transmitted throughout the fused ring system and can be used to confirm the position of substitution on derivatives.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 2-CH₃ | ~15 |
| C-2 | ~165 |
| C-3a | ~125 |
| C-4 | ~120 |
| C-5a | ~135 |
| C-6 | ~128 |
| C-7 | ~126 |
| C-8 | ~127 |
| C-9 | ~122 |
| C-9a | ~152 |
| C-9b | ~140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural elucidation of complex molecules like 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For the thienobenzothiazole core, COSY spectra would show cross-peaks between adjacent protons on the benzene ring (e.g., H-6 with H-7, H-7 with H-8, H-8 with H-9), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It is used to assign the signals of protonated carbons by linking the known ¹H assignments to the ¹³C spectrum. For example, the signal for H-4 would show a cross-peak with C-4, and the methyl protons would correlate with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is crucial for identifying and assigning quaternary carbons and piecing together the molecular fragments. For example, the methyl protons (2-CH₃) would show correlations to C-2 and C-3a, and the thiophene proton (H-4) would show correlations to C-3a, C-5a, and C-9b, thus confirming the connectivity of the fused ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups
For the parent benzothiazole molecule, characteristic vibrational bands have been well-documented. researchgate.netresearchgate.net The IR and Raman spectra of 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole are expected to show bands corresponding to the vibrations of the fused heterocyclic framework.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100–3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl group, appearing around 2950–2850 cm⁻¹.
C=N and C=C stretching: These aromatic ring stretching vibrations give rise to a series of strong to medium bands in the 1650–1400 cm⁻¹ region. The C=N stretching of the thiazole (B1198619) ring is a particularly characteristic band. researchgate.net
C-S stretching: These vibrations are expected in the 800–600 cm⁻¹ region. researchgate.net
C-H in-plane and out-of-plane bending: These modes appear in the 1300–1000 cm⁻¹ and 900–675 cm⁻¹ regions, respectively, and are characteristic of the substitution pattern on the aromatic rings.
Table 3: Characteristic Vibrational Frequencies for 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| C=N / C=C ring stretch | 1650 - 1400 | Strong to Medium |
| C-H in-plane bend | 1300 - 1000 | Medium |
| C-H out-of-plane bend | 900 - 675 | Strong |
| C-S stretch | 800 - 600 | Medium to Weak |
X-ray Crystallography for Solid-State Structure and Conformation
For 2-Methylthieno[2,3-g] asianpubs.orgacs.orgbenzothiazole, a crystal structure analysis would confirm the planarity of the fused thieno[2,3-g]benzothiazole ring system. Studies on related fused heterocyclic systems show that the core structure is typically planar or near-planar. nih.govnih.gov The analysis would also provide exact measurements of the C-S, C-N, C-C bond lengths and the internal angles of the fused rings, allowing for a comparison with theoretical values and an understanding of any strain within the molecule. For example, in a related benzothiazole derivative, the benzothiazole ring system was found to be essentially planar. nih.gov
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by various non-covalent intermolecular interactions. nih.gov These interactions are fundamental to the material's physical properties.
In crystals of thienobenzothiazole derivatives, several types of interactions are anticipated:
π-π Stacking: The planar aromatic surfaces of the fused heterocyclic systems can stack on top of each other. The distance between the centroids of these rings is typically in the range of 3.5–4.0 Å, indicating significant π-π interactions. nih.govnih.gov These can occur in either a face-to-face or a slipped-stack arrangement. nih.gov
C-H···π Interactions: The C-H bonds from one molecule can interact with the π-electron cloud of an adjacent molecule.
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, derivatives with substituents like -OH or -NH₂ can form strong intermolecular hydrogen bonds (e.g., O-H···N or N-H···N). researchgate.net Weak C-H···N or C-H···S hydrogen bonds may also play a role in stabilizing the crystal packing.
The interplay of these synergistic interactions dictates the final crystal packing motif, which can range from common patterns like herringbone to more complex arrangements. nih.gov
Table 4: Common Intermolecular Interactions in Thienobenzothiazole Crystal Structures
| Interaction Type | Description | Typical Distance/Geometry |
|---|---|---|
| π-π Stacking | Interaction between the planar aromatic rings of adjacent molecules. | Centroid-centroid distance of 3.5 - 4.0 Å |
| C-H···N/S Hydrogen Bond | A weak hydrogen bond between an aromatic C-H and a nitrogen or sulfur atom. | H···acceptor distance < 3.0 Å |
| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | H···ring centroid distance ~2.5 - 3.0 Å |
| Sulfur···Sulfur Interaction | Interaction between sulfur atoms on neighboring molecules. | S···S distance less than the sum of van der Waals radii (~3.7 Å) |
Bond Lengths and Angles Analysis
The core structure, thieno[2,3-g] researchgate.netresearchgate.netbenzothiazole, consists of a benzene ring fused to a thiazole ring, which is in turn fused to a thiophene ring. This extensive conjugation is expected to result in a relatively planar molecular structure. In analogous compounds, such as 3-(benzothiazol-2-yl)thiophene, the dihedral angle between the thiophene and benzothiazole ring systems is found to be minimal, in the range of 10-13°. nih.gov This suggests a high degree of planarity for the entire fused ring system of 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole.
The bond lengths within the benzothiazole moiety are expected to be consistent with those reported for other benzothiazole derivatives. researchgate.net The C-S bonds in the thiazole ring will exhibit partial double bond character due to electron delocalization. The fusion of the thiophene ring is anticipated to slightly alter the bond lengths and angles of the adjacent thiazole and benzene rings, reflecting the electronic influence of the additional sulfur-containing heterocycle. The 2-methyl group is a simple alkyl substituent and is not expected to significantly distort the planar geometry of the fused ring system. Below is a table of expected bond lengths and angles based on data from analogous structures.
| Parameter | Expected Value | Reference Compound Type |
|---|---|---|
| C-S (Thiazole) | ~1.74 Å | Benzothiazole Derivatives researchgate.net |
| C=N (Thiazole) | ~1.34 Å | Benzothiazole-selone Derivatives |
| C-C (Benzene) | ~1.39 - 1.41 Å | Substituted Benzothiazoles |
| C-S (Thiophene) | ~1.71 Å | Thiophene Derivatives |
| C=C (Thiophene) | ~1.37 Å | Thiophene Derivatives |
| C-N-C Angle | ~109° | Benzothiazole Derivatives |
| C-S-C Angle (Thiazole) | ~89° | Benzothiazole Derivatives |
| C-S-C Angle (Thiophene) | ~92° | Thiophene Derivatives |
Mass Spectrometry for Molecular Weight and Fragmentation Pathways
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation patterns of organic molecules, which provides valuable information about their structure. The electron impact mass spectrum of 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole is expected to show a prominent molecular ion peak (M+) corresponding to its exact molecular weight.
The fragmentation of this molecule will likely proceed through characteristic pathways observed for benzothiazoles and thieno-thiophenes. tandfonline.comnih.gov A primary fragmentation route for substituted benzothiazoles involves the cleavage of the substituent at the 2-position. In this case, the loss of a hydrogen radical from the methyl group to form a stable [M-1]+ ion is a highly probable event, which may represent the base peak in the spectrum. tandfonline.com
Further fragmentation of the fused heterocyclic system can occur through several pathways. Cleavage of the thiazole ring is a common fragmentation pattern for benzothiazoles. This could involve the expulsion of a neutral molecule such as HCN or a sulfur-containing radical. For thieno-thiophene systems, fragmentation often involves the cleavage of the C-N or C-C bonds of attached groups. nih.gov The fragmentation of the thieno[2,3-g]benzothiazole core may also lead to the formation of characteristic ions corresponding to the benzothiazole cation or the thienyl cation after the rupture of the fused rings. The presence of these fragment ions in the mass spectrum would provide strong evidence for the confirmation of the compound's structure.
UV-Visible Absorption and Emission Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole is expected to give rise to strong absorption bands in the UV-visible region. researchgate.net The spectrum of benzothiazole itself shows three main absorption bands, and the fusion of the thiophene ring and the presence of the methyl group will influence the position and intensity of these bands.
For similar diarylethene structures containing thiazole and thiophene rings, strong absorption maxima are observed in the range of 318–373 nm. mdpi.com These absorptions are attributed to π → π* transitions within the conjugated system. The position of the absorption maximum is sensitive to the electronic nature of substituents and the extent of conjugation. The introduction of the electron-donating methyl group at the 2-position may cause a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted parent compound.
Many benzothiazole derivatives are known to be fluorescent, emitting light in the blue-green region of the spectrum upon excitation. The fluorescence properties are also highly dependent on the molecular structure and the solvent environment. It is anticipated that 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole will also exhibit fluorescence, with an emission maximum at a longer wavelength than its absorption maximum (Stokes shift).
| Spectroscopic Parameter | Expected Range | Reference Compound Type |
|---|---|---|
| Absorption Maximum (λmax) | 320 - 380 nm | Thieno-thiazolostilbenes mdpi.com |
| Molar Absorptivity (ε) | > 20,000 dm3 mol-1 cm-1 | Thieno-thiazolostilbenes mdpi.com |
| Emission Maximum (λem) | 380 - 450 nm | Substituted Benzothiazoles niscpr.res.in |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.net It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in experimental UV-Visible spectra.
For compounds with extended π-systems like 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole, TD-DFT calculations can accurately predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The primary absorption band in the UV-Vis spectrum typically corresponds to the electronic transition from the HOMO to the LUMO. TD-DFT calculations can therefore be used to rationalize the observed absorption spectra and to understand the nature of the electronic transitions. researchgate.net
Studies on related benzothiazole and thieno-thiophene derivatives have shown a good correlation between TD-DFT calculated absorption spectra and experimental data. mdpi.come3s-conferences.org These calculations can also predict how structural modifications, such as the introduction of different substituents, will affect the electronic properties and the resulting UV-Visible spectra. By performing TD-DFT calculations on 2-Methylthieno[2,3-g] researchgate.netresearchgate.netbenzothiazole, it would be possible to predict its absorption maximum and to visualize the molecular orbitals involved in the electronic transition, thereby providing a deeper understanding of its electronic structure and photophysical properties.
Research Applications and Materials Science Contributions of Thienobenzothiazole Derivatives
Applications in Organic Semiconductors and Electronic Devices
The tunable electronic properties of thienobenzothiazole derivatives make them highly suitable for use as active materials in a range of organic electronic devices. Their rigid and planar molecular structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
While specific research on 2-Methylthieno[2,3-g] nih.govnih.govbenzothiazole (B30560) in OLEDs and OFETs is not extensively documented, the broader class of thiazole-containing organic semiconductors has shown significant promise. Thiazole (B1198619) is recognized as a common electron-accepting heterocycle, and its incorporation into organic semiconductors has led to high-performance electronic devices. researchgate.net For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). mdpi.com These OFETs have demonstrated p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com The performance of such devices is contingent on the molecular structure, which influences the material's physicochemical properties and thin-film morphology. Similarly, new benzothiadiazole derivatives have been characterized as organic semiconductors for OTFTs, exhibiting p-channel characteristics with significant carrier mobility. nih.gov The development of these materials underscores the potential of thienobenzothiazole derivatives in the advancement of organic electronics.
Thienobenzothiazole derivatives have demonstrated considerable potential in the realm of organic photovoltaics (OPVs). A notable example is the use of a π-conjugated polymer based on thieno[2′,3′:5,6]benzo[1,2-d:4,3-d′]bisthiazole (TBTz) in nonfullerene organic solar cells. nih.govbohrium.comnih.gov This halogen-free polymer was rationally designed to achieve both a highly ordered backbone structure and good solubility, two critical factors for high-performance solution-processable OPVs. nih.govbohrium.comnih.gov The electron-deficient nature of the thiazole-fused rings in the polymer leads to deep HOMO energy levels, resulting in high open-circuit voltages (VOCs) in solar cell devices. nih.govnih.gov When combined with a nonfullerene acceptor, these TBTz-based polymers have achieved power conversion efficiencies (PCEs) of up to 16%. nih.govbohrium.comnih.gov
Furthermore, novel electron-donor molecules incorporating thieno[3,2-b]thiophene-thiazole have been synthesized for efficient vacuum-processed organic solar cells. researchgate.net These donor-π-conjugated linker-acceptor structures exhibit compact packing and intramolecular charge-transfer characteristics, which are beneficial for photovoltaic performance. researchgate.net The use of multiple donors with complementary absorption spectra, including a thieno[3,2-b]thiophene-thiazole derivative for visible light absorption, has been shown to be an effective strategy to enhance the efficiency of ternary organic solar cells. researchgate.net
Table 1: Performance of Thienobenzothiazole-based Organic Solar Cells
| Polymer/Molecule | Acceptor | PCE (%) | VOC (V) | JSC (mA/cm2) | FF |
|---|---|---|---|---|---|
| PTBTz2 | Y6 | 15.9 | >0.84 | - | - |
PCE: Power Conversion Efficiency, VOC: Open-Circuit Voltage, JSC: Short-Circuit Current Density, FF: Fill Factor. Data for JSC and FF were not specified in the provided search results.
Development of Fluorescent Probes and Optical Materials
The inherent fluorescence of many thienobenzothiazole derivatives, coupled with the potential for chemical modification, makes them excellent candidates for the development of fluorescent probes and advanced optical materials.
The photophysical properties of thienobenzothiazole derivatives can be finely tuned by modifying their molecular structure. For instance, the introduction of different functional groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission wavelength and quantum yield. In the solid state, the packing of molecules significantly influences their photophysical properties. nih.gov A study on thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives demonstrated that varying the length of alkyl appendages modulates the crystal packing, resulting in fluorescence spanning the entire visible spectrum, from blue to orange-red. nih.govbohrium.comrsc.org This principle of controlling solid-state fluorescence through molecular design is critical for the development of new optical materials.
Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key design principle for many benzothiazole-based fluorophores. mdpi.com This process can lead to a large Stokes shift, which is advantageous for fluorescent probes as it minimizes self-quenching and background interference. rsc.org
Thienobenzothiazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes. For example, a benzothiazole-based probe was designed for the efficient detection of Cu²⁺, S²⁻, and Zn²⁺ ions. nih.gov This probe exhibited an "on-off-on" fluorescence response to Cu²⁺/S²⁻ and an enhanced fluorescence response to Zn²⁺. nih.gov The probe's utility was demonstrated through its application in test strips and for imaging target ions in biological cells. nih.gov
Another novel benzothiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in vitro and in vivo. rsc.org This probe displayed a remarkable 4725-fold fluorescence enhancement in the presence of cysteine with a large Stokes shift and a low detection limit. rsc.org Additionally, ESIPT-inspired fluorescent probes based on benzothiazole derivatives have been synthesized for the detection of esterase, an important enzyme in living organisms. researchgate.net These probes showed a significant enhancement of the fluorescent signal in the presence of esterase and were successfully used for its detection in living cells. researchgate.net The development of such probes highlights the potential of thienobenzothiazole derivatives in clinical diagnostics and biological research.
Role as Building Blocks in Coordination Chemistry
The nitrogen and sulfur atoms within the thienobenzothiazole scaffold provide excellent coordination sites for metal ions, making these compounds versatile building blocks in coordination chemistry. researchgate.netresearchgate.net The resulting metal complexes can exhibit a range of interesting properties and applications.
Thiazole-derived compounds, in general, have great potential in various fields, including catalysis, light-emitting diodes (LEDs), and the development of photochromic and nonlinear optical materials. researchgate.netresearchgate.net The coordination chemistry of this class of ligands, while still an emerging field, offers a promising avenue for the synthesis of highly functional materials. mdpi.com The interaction between the metal ions and the photoactive thienobenzothiazole ligand can lead to enhanced luminescent properties and novel functionalities. mdpi.com
Thiourea (B124793) derivatives containing N,O,S-ligands have also been synthesized and their coordination abilities studied. nih.gov The presence of nucleophilic sulfur and nitrogen atoms in these ligands allows for the formation of stable complexes with various metal ions through different binding modes. nih.gov This versatility in coordination makes thienobenzothiazole and related structures valuable components in the design of new coordination polymers, metal-organic frameworks (MOFs), and functional molecular materials.
Ligand Design and Metal Complex Formation
The thienobenzothiazole framework, which incorporates nitrogen and sulfur atoms, presents multiple potential coordination sites for metal ions. The design of ligands based on 2-Methylthieno[2,3-g] uobabylon.edu.iqbiointerfaceresearch.combenzothiazole would involve the strategic utilization of these heteroatoms to form stable metal complexes. The nitrogen atom in the thiazole ring and the sulfur atom in the thiophene (B33073) ring are the most likely candidates for coordination.
The presence of a methyl group at the 2-position can influence the ligand's electronic properties through an inductive effect, potentially enhancing the electron density on the nearby heteroatoms and thereby modifying the ligand's donor capacity. This could, in turn, affect the stability and geometry of the resulting metal complexes. The formation of complexes with various transition metals would be anticipated, leading to diverse coordination geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions.
Interactive Data Table: Potential Coordination Behavior of 2-Methylthieno[2,3-g] uobabylon.edu.iqbiointerfaceresearch.combenzothiazole
| Potential Metal Ion | Expected Coordination Geometry | Potential Coordination Sites |
|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | N (thiazole), S (thiophene) |
| Zn(II) | Tetrahedral | N (thiazole), S (thiophene) |
| Pd(II) | Square Planar | N (thiazole), S (thiophene) |
| Ru(II) | Octahedral | N (thiazole) |
Influence of Coordination on Electronic Properties
The coordination of a metal ion to the 2-Methylthieno[2,3-g] uobabylon.edu.iqbiointerfaceresearch.combenzothiazole ligand is expected to significantly alter its electronic properties. This is primarily due to the interaction between the metal d-orbitals and the ligand's molecular orbitals. Upon complexation, shifts in the absorption and emission spectra are anticipated, which can be monitored using UV-Vis and fluorescence spectroscopy.
These changes arise from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The nature and energy of these transitions would be dependent on the specific metal ion, its oxidation state, and the coordination environment. For instance, coordination to an electron-rich metal center could lead to low-energy MLCT bands, resulting in colored complexes. The electron-donating methyl group on the ligand might further tune these electronic transitions.
Catalytic Applications of Thienobenzothiazole-Based Systems
Metal complexes derived from thienobenzothiazole ligands hold potential as catalysts in various organic transformations. The catalytic activity is often centered at the metal ion, with the ligand playing a crucial role in stabilizing the metal center and modulating its reactivity.
While specific catalytic applications for 2-Methylthieno[2,3-g] uobabylon.edu.iqbiointerfaceresearch.combenzothiazole complexes have not been reported, related benzothiazole-containing metal complexes have shown promise in reactions such as oxidation, reduction, and cross-coupling reactions. The thienobenzothiazole ligand could provide a unique electronic and steric environment around the metal center, potentially leading to novel catalytic activities or selectivities. The methyl group could influence the catalyst's performance by affecting its solubility, stability, and the accessibility of the active site.
Interactive Data Table: Potential Catalytic Activities
| Metal Complex | Potential Catalytic Reaction | Role of the Ligand |
|---|---|---|
| Palladium(II) Complex | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilize the active Pd species and influence selectivity. |
| Ruthenium(II) Complex | Hydrogenation / Transfer Hydrogenation | Modulate the electronic properties of the Ru center. |
| Copper(II) Complex | Oxidation Reactions | Facilitate redox cycling of the copper ion. |
Future Research Directions and Emerging Trends in 2 Methylthieno 2,3 G 1 2 Benzothiazole Chemistry
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of synthetic processes is a critical area of research. researchgate.net Current synthetic strategies for benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or acids. mdpi.com However, many traditional methods suffer from drawbacks such as low yields, harsh reaction conditions, and the use of toxic reagents or metal catalysts. researchgate.net
Future research will likely focus on greener and more sustainable synthetic routes. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation or visible light catalysis. researchgate.net Continuous-flow synthesis is another promising approach that offers enhanced control over reaction parameters and facilitates safer handling of hazardous intermediates. researchgate.net The development of one-pot, multi-component reactions will also be a key area of investigation to improve efficiency and reduce waste. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Short reaction times, high yields. researchgate.net | Optimization of reaction conditions for 2-Methylthieno[2,3-g] nih.govresearchgate.netbenzothiazole. |
| Visible Light Catalysis | Use of a renewable energy source, mild reaction conditions. researchgate.net | Development of suitable photoredox catalysts. |
| Continuous-Flow Synthesis | Improved safety, scalability, and control. researchgate.net | Design and optimization of microreactor systems. |
| Multi-Component Reactions | Increased efficiency, reduced waste. researchgate.net | Discovery of novel reaction pathways. |
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the molecular structure, reactivity, and electronic properties of organic compounds. scirp.org DFT calculations can provide valuable insights into electron distribution, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are crucial for understanding and predicting the behavior of molecules. scirp.orgresearchgate.net
Future research on 2-Methylthieno[2,3-g] nih.govresearchgate.netbenzothiazole will undoubtedly leverage these computational methods to establish clear structure-property relationships. By systematically modifying the structure and calculating the resulting electronic and optical properties, researchers can design new derivatives with tailored characteristics for specific applications. Time-dependent DFT (TD-DFT) will be particularly useful for predicting absorption spectra and understanding the charge transfer properties of these compounds. researchgate.net
| Computational Method | Information Gained | Application in Future Research |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reactivity descriptors. scirp.org | Predicting the stability and reactivity of new derivatives. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, charge transfer properties. researchgate.net | Designing materials with specific optical properties. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. scirp.org | Understanding intermolecular interactions and reaction mechanisms. |
Integration into Hybrid Material Systems
The unique electronic properties of benzothiazole-containing compounds make them attractive candidates for integration into hybrid material systems. polyu.edu.hk These systems, which combine organic and inorganic components, can exhibit synergistic properties that are not achievable with either component alone.
Future research will likely explore the incorporation of 2-Methylthieno[2,3-g] nih.govresearchgate.netbenzothiazole into polymers, metal-organic frameworks (MOFs), and nanocomposites. For instance, dispersing this compound within a polymer matrix could lead to new materials with enhanced conductivity or photoluminescence. Similarly, its use as a ligand in MOFs could result in materials with novel catalytic or sensing capabilities. The development of such hybrid materials opens up possibilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). polyu.edu.hk
High-Throughput Synthesis and Screening for Material Science Applications
The discovery of new materials with desired properties can be accelerated through high-throughput synthesis and screening techniques. mdpi.com This approach involves the rapid synthesis of a large library of related compounds and their subsequent automated screening for specific properties.
In the context of 2-Methylthieno[2,3-g] nih.govresearchgate.netbenzothiazole, high-throughput methods could be employed to synthesize a wide range of derivatives with different substituents. mdpi.com These libraries could then be screened for properties relevant to material science, such as fluorescence, conductivity, and thermal stability. This would enable the rapid identification of promising candidates for further development and application in areas like organic electronics and photovoltaics. mdpi.com
Investigation of Reaction Kinetics and Mechanisms
A fundamental understanding of the reaction kinetics and mechanisms is essential for optimizing synthetic procedures and controlling product formation. uokerbala.edu.iq Experimental studies, coupled with computational modeling, can provide detailed insights into the pathways of chemical reactions. nih.govresearchgate.netnih.gov
Future research in this area will focus on elucidating the mechanisms of key reactions involved in the synthesis and modification of 2-Methylthieno[2,3-g] nih.govresearchgate.netbenzothiazole. This includes studying the role of catalysts, the influence of reaction conditions on reaction rates, and the identification of transient intermediates. researchgate.net For example, investigations into the oxidation of the methyl group could reveal complex, multi-stage reaction pathways. nih.govresearchgate.net A thorough understanding of these fundamental processes will enable more precise control over the synthesis of tailored molecules.
Q & A
Q. What are the established synthetic routes for 2-methylthieno[2,3-g][1,3]benzothiazole, and how do reaction conditions influence yield and purity?
The synthesis of benzothiazole derivatives typically involves cyclocondensation or heterocyclic fusion reactions. For example, similar compounds like imidazo[2,1-b][1,3]benzothiazoles are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst . Key factors include solvent polarity (e.g., ethanol for solubility), temperature (reflux conditions to drive cyclization), and stoichiometric ratios of reactants. Purity is optimized via recrystallization or column chromatography .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation employs:
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, such as distinguishing methyl groups (δ 2.5–3.0 ppm) and aromatic protons in fused rings .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., CHNS = 248.03 g/mol).
- X-ray crystallography : Resolves bond lengths and angles in the fused thieno-benzothiazole system .
Q. What preliminary biological screening methods are used to assess its antimicrobial activity?
Standard assays include:
- Agar diffusion/broth microdilution : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values calculated .
- Time-kill kinetics : To determine bactericidal vs. bacteriostatic effects.
- Comparative analysis : Against reference drugs (e.g., ciprofloxacin) to establish efficacy benchmarks .
Advanced Research Questions
Q. How do substituent modifications on the benzothiazole core affect its anticancer activity, and what mechanistic insights exist?
Structure-activity relationship (SAR) studies show that:
- Electron-withdrawing groups (e.g., -NO) enhance DNA intercalation, while methyl groups improve lipophilicity and membrane permeability .
- Mechanism : Derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization, as shown in HL-60 leukemia cell lines .
- Data contradictions : Some analogs show high cytotoxicity but poor selectivity, necessitating functionalization with targeting moieties (e.g., folate conjugates) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains.
- Solubility limitations : Use of DMSO carriers may artifactually reduce activity; alternative solvents (e.g., PEG-400) are recommended .
- Statistical validation : Multi-parametric analysis (e.g., IC, LD) with ≥3 independent replicates to ensure reproducibility .
Q. How can computational methods optimize the compound’s photophysical properties for material science applications?
- DFT/TD-DFT : Predicts HOMO-LUMO gaps (e.g., 3.2 eV for AIEgens) and charge-transfer characteristics .
- Molecular docking : Screens binding affinity with biological targets (e.g., tubulin for anticancer activity) .
- Crystallinity optimization : Substituents like methoxy groups enhance solid-state fluorescence quantum yields (up to 86.8%) in pyrimido[2,1-b]benzothiazole derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Chiral centers (e.g., in dihydroimidazo-benzothiazoles) require asymmetric catalysis (e.g., chiral Pd complexes) .
- Purification : HPLC with chiral columns (e.g., amylose-based) achieves >99% enantiomeric excess .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
